N-(4-Nitrophenyl)octanamide
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Overview
Description
N-(4-Nitrophenyl)octanamide: is an organic compound characterized by the presence of a nitrophenyl group attached to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)octanamide typically involves the reaction of 4-nitroaniline with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-nitroaniline and the acyl chloride group of octanoyl chloride .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)octanamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: N-(4-Aminophenyl)octanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)octanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)octanamide involves its interaction with specific molecular targets. For instance, the reduction of the nitro group to an amine group can lead to the formation of compounds that interact with enzymes or receptors in biological systems . The exact pathways and targets depend on the specific application and the chemical modifications of the compound.
Comparison with Similar Compounds
- N-(4-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)nicotinamide
- N-(4-Nitrophenyl)benzamide
Comparison: N-(4-Nitrophenyl)octanamide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs . This makes it particularly useful in applications where longer hydrophobic chains are advantageous.
Properties
CAS No. |
61043-73-0 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(4-nitrophenyl)octanamide |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-4-5-6-7-14(17)15-12-8-10-13(11-9-12)16(18)19/h8-11H,2-7H2,1H3,(H,15,17) |
InChI Key |
FBNGMQQIKKKFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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